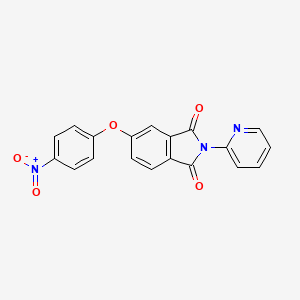![molecular formula C20H19ClN2O4S B3459675 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B3459675.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide
説明
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide, also known as CBM 588, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide 588 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in inflammation and tumor progression, respectively. This compound 588 has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound 588 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect neurons from damage. This compound 588 has also been shown to have antioxidant properties and can reduce oxidative stress in cells. Additionally, this compound 588 has been shown to have immunomodulatory effects and can regulate the immune response.
実験室実験の利点と制限
One of the advantages of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide 588 is its wide range of potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases. However, one limitation of this compound 588 is its lack of specificity. It has been shown to inhibit the activity of multiple enzymes, which can lead to off-target effects.
将来の方向性
There are several future directions for the study of 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide 588. One area of research is the development of more specific inhibitors of COX-2 and MMPs, which could potentially have fewer off-target effects than this compound 588. Additionally, the neuroprotective properties of this compound 588 could be further studied for their potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the immunomodulatory effects of this compound 588 could be studied for their potential use in treating autoimmune diseases, such as multiple sclerosis and lupus.
In conclusion, this compound 588 is a promising compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases. However, more research is needed to fully understand its mechanism of action and to develop more specific inhibitors with fewer off-target effects.
科学的研究の応用
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide 588 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound 588 has also been studied for its effects on the nervous system and has been shown to have neuroprotective properties. Additionally, this compound 588 has been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-28(25,26)23(14-15-4-8-17(21)9-5-15)18-10-6-16(7-11-18)20(24)22-13-19-3-2-12-27-19/h2-12H,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVMOZRHNHVOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3459610.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3459613.png)
![ethyl 4-[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3459620.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459624.png)
![N~1~-(4-chlorobenzyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3459632.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3459633.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-furylmethyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3459635.png)
![N-(4-chlorobenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3459639.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3459658.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3459668.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B3459681.png)
![N-1,3-benzodioxol-5-yl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3459684.png)
![1-acetyl-3-(4-iodophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B3459693.png)
